2,7-dichloroquinoline-3-carbaldehyde

描述

Fundamental Molecular Structure

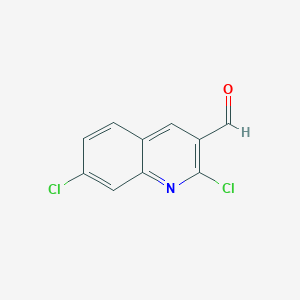

2,7-Dichloroquinoline-3-carbaldehyde exhibits a molecular formula of C₁₀H₅Cl₂NO with a molecular weight of 226.06 grams per mole. The compound features a quinoline backbone consisting of a benzene ring fused to a pyridine ring, creating a bicyclic aromatic system. The structural arrangement incorporates two chlorine substituents positioned at carbons 2 and 7, along with an aldehyde group (-CHO) attached to carbon 3 of the quinoline framework. The canonical Simplified Molecular Input Line Entry System representation is C1=CC(=CC2=NC(=C(C=C21)C=O)Cl)Cl, which accurately describes the connectivity pattern within the molecule.

The molecular architecture demonstrates significant planarity, characteristic of quinoline derivatives, with the aldehyde group positioned to allow for potential conjugation with the aromatic system. The presence of chlorine atoms at specific positions influences both the electronic distribution and the overall molecular geometry. The nitrogen atom within the pyridine ring contributes to the basicity of the compound and affects its coordination properties. Crystallographic studies of related quinoline carbaldehyde compounds indicate that these molecules typically adopt planar conformations with minimal deviation from planarity.

Physical Properties and Crystal Structure

The compound exhibits distinct physical characteristics that reflect its molecular structure. The melting point has been reported in different studies as ranging from 166-167°C to 170-174°C, indicating the compound exists as a crystalline solid under standard conditions. The boiling point is calculated at 369.32°C at 760 millimeters of mercury pressure. The density of 1.48 grams per cubic centimeter reflects the presence of heavy chlorine atoms within the molecular structure. The refractive index value of 1.70 indicates significant optical density, consistent with the extended aromatic conjugation system.

Crystallographic analysis of related quinoline carbaldehyde structures provides insights into the expected solid-state arrangement. The planar quinoline system typically allows for effective π-π stacking interactions between molecules in the crystal lattice. The presence of chlorine atoms introduces additional intermolecular interactions through halogen bonding, which can influence crystal packing arrangements. The aldehyde functional group provides opportunities for hydrogen bonding interactions, contributing to the overall stability of the crystal structure.

属性

IUPAC Name |

2,7-dichloroquinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NO/c11-8-2-1-6-3-7(5-14)10(12)13-9(6)4-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQJASWYVVSAOBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC(=C(C=C21)C=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40456648 | |

| Record name | 2,7-Dichloroquinoline-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73568-33-9 | |

| Record name | 2,7-Dichloroquinoline-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Route Overview

The predominant method for preparing 2,7-dichloroquinoline-3-carbaldehyde involves a multi-step synthesis starting from 3-chloroaniline. The key steps include:

- Acetylation of 3-chloroaniline to form 3-chloroacetanilide.

- Cyclization and formylation using the Vilsmeier–Haack reaction with phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF) to yield this compound.

This approach is well-documented and provides good yields of the target aldehyde, which can further serve as a precursor for various quinoline derivatives.

Stepwise Preparation Method

Synthesis of 3-Chloroacetanilide

- Reactants: 3-chloroaniline, acetic anhydride, acetic acid, zinc powder.

- Procedure: The mixture is refluxed for 2 hours, then cooled and poured into ice water to precipitate the product.

- Outcome: White crystalline 3-chloroacetanilide with a yield of approximately 91% and melting point around 72–74°C.

Formation of this compound

- Reagents: 3-chloroacetanilide, POCl3, DMF.

- Procedure:

- DMF is cooled to 0°C, and POCl3 is added dropwise.

- 3-chloroacetanilide is added to the mixture.

- The reaction mixture is heated under reflux at 100–105°C for about 22 hours.

- After cooling, the mixture is poured into ice water to precipitate the product.

- Yield: The crude this compound is obtained as a yellow solid, which can be purified by filtration and washing.

- Significance: This step uses the Vilsmeier–Haack reaction, a formylation method that introduces the aldehyde group at the 3-position of the quinoline ring while chlorines remain at the 2 and 7 positions.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Acetylation | 3-chloroaniline, acetic anhydride, acetic acid, zinc powder | Reflux | 2 hours | ~91 | Produces 3-chloroacetanilide as white crystals |

| Vilsmeier–Haack formylation | POCl3, DMF, 3-chloroacetanilide | 100–105°C | 22 hours | High | Key step to form this compound |

Additional Notes on Preparation

- The Vilsmeier–Haack reagent is generated in situ by the reaction of POCl3 with DMF at low temperature.

- The aldehyde formation is sensitive to temperature and time; prolonged heating ensures completion.

- The product is isolated by precipitation in ice water, facilitating easy filtration.

- Purification typically involves washing with cold water and may include recrystallization.

Related Transformations and Derivatives

- The aldehyde group in this compound can be further transformed into nitriles or amides by reaction with sodium azide and subsequent hydrolysis.

- Substitution reactions at the 2-position chlorine can be performed using nucleophiles like methanol or ethanol in the presence of potassium carbonate to yield methoxy or ethoxy derivatives.

- These transformations underscore the versatility of this compound as a synthetic intermediate.

Summary Table of Preparation Steps

| Compound | Starting Material | Reagents/Conditions | Product Yield | Key Reaction Type |

|---|---|---|---|---|

| 3-Chloroacetanilide | 3-Chloroaniline | Acetic anhydride, acetic acid, reflux 2 hrs | ~91% | Acetylation |

| This compound | 3-Chloroacetanilide | POCl3, DMF, reflux 22 hrs at 100–105°C | High | Vilsmeier–Haack formylation |

化学反应分析

Types of Reactions: 2,7-Dichloroquinoline-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: Conversion to carboxylic acids using oxidizing agents.

Reduction: Reduction of the aldehyde group to alcohols.

Substitution: Nucleophilic substitution reactions where chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or neutral conditions.

Major Products:

Oxidation: 2,7-dichloroquinoline-3-carboxylic acid.

Reduction: 2,7-dichloroquinoline-3-methanol.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

科学研究应用

Biological Activities

Antimicrobial Properties

The compound has been evaluated for its antibacterial activity against various pathogens. In a study, derivatives of 2,7-dichloroquinoline-3-carbaldehyde were synthesized and tested against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes. Notably, compounds derived from this scaffold exhibited significant antibacterial activity, showing inhibition zones comparable to standard antibiotics like amoxicillin .

Antioxidant Activity

The radical scavenging activity of these compounds was assessed using the DPPH assay, indicating potential antioxidant properties that could be beneficial in preventing oxidative stress-related diseases .

Anticancer Activity

Quinoline derivatives, including those derived from this compound, have shown promise as anticancer agents. They are involved in targeting various cancer cell lines through mechanisms such as inducing apoptosis and inhibiting cell proliferation .

Synthetic Applications

Building Block for Heterocycles

this compound serves as an essential precursor for synthesizing various heterocyclic compounds. Its reactivity allows it to participate in multiple reactions, including nucleophilic substitutions and cycloadditions. For instance, it can be converted into pyrazoles and pyridines through reactions with hydrazine or other nucleophiles .

Synthesis of Novel Derivatives

Research has demonstrated that this compound can be modified to create novel derivatives with enhanced biological properties. For example, heating it with morpholine leads to the formation of 2-morpholinoquinoline-3-carbaldehydes, which can further react to yield complex structures with potential pharmacological activities .

Case Study 1: Antibacterial Evaluation

In a systematic study on the antibacterial properties of chloroquinoline derivatives, this compound derivatives were synthesized via the Vilsmeier–Haack reaction. The resulting compounds were screened against clinical isolates of bacteria. Compounds demonstrated inhibition zones up to 12 mm against E. coli, indicating their potential as lead compounds for developing new antibiotics .

Case Study 2: Antioxidant Activity Assessment

A series of chloroquinoline derivatives were evaluated for their antioxidant capabilities using the DPPH method. The results highlighted that certain modifications to the base structure significantly increased the radical scavenging activity, suggesting avenues for developing antioxidant therapeutics .

作用机制

The mechanism of action of 2,7-dichloroquinoline-3-carbaldehyde involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial DNA gyrase or topoisomerase enzymes, leading to the disruption of DNA replication and cell division. In cancer research, it may act by inducing apoptosis or inhibiting specific signaling pathways involved in tumor growth .

相似化合物的比较

2-Chloroquinoline-3-carbaldehyde (C₁₀H₆ClNO)

- Structural Difference : Single chlorine at position 2 .

- Reactivity : The absence of a second chlorine reduces electron-withdrawing effects, leading to milder reactivity in nucleophilic substitutions compared to 2,7-dichloro derivatives .

2,6,7-Trichloroquinoline-3-carbaldehyde (C₁₀H₄Cl₃NO)

- Structural Difference : Additional chlorine at position 6 .

- Impact : Enhanced electrophilicity due to three electron-withdrawing chlorine atoms, improving reactivity in cross-coupling reactions. However, increased molecular weight (260.504 g/mol) may reduce solubility .

7-Chloroquinoline-3-carbohydrazide (C₁₀H₇ClN₄O)

- Functional Group Variation : Replaces the aldehyde with a carbohydrazide group .

- Application : Demonstrates superior binding affinity to bacterial enzymes compared to aldehyde-containing analogs, highlighting the role of functional groups in bioactivity .

Substituent Variations on the Quinoline Ring

2-Chloro-7-(trifluoromethyl)quinoline-3-carbaldehyde (C₁₁H₅ClF₃NO)

- Structural Feature : Trifluoromethyl group at position 7 .

- Unique Aspect : The electron-withdrawing -CF₃ group enhances stability against oxidation and alters dipole moments, favoring interactions with hydrophobic protein pockets in drug design .

2-Chloro-7-methylquinoline-3-carbaldehyde (C₁₁H₈ClNO)

6,7-Dimethoxyquinoline-3-carbaldehyde (C₁₂H₁₁NO₃)

- Structural Feature : Methoxy groups at positions 6 and 7 .

- Property: Methoxy donors enhance solubility in polar solvents but decrease electrophilicity, limiting utility in reactions requiring aldehyde activation .

Functional Group Comparisons

| Compound | Functional Group | Key Application | Biological Activity (Example) |

|---|---|---|---|

| 2,7-Dichloroquinoline-3-carbaldehyde | Aldehyde | Intermediate for antibacterial agents | Strong antioxidant activity |

| 3-Chloroisoquinoline-7-carboxylic acid | Carboxylic acid | Metal chelation, coordination chemistry | Limited direct bioactivity |

| 7-Chloroquinoline-3-carbohydrazide | Carbohydrazide | Enzyme inhibition | High antimycobacterial activity |

Data Tables

Table 1: Antimicrobial Activity of Selected Quinoline Derivatives

| Compound | Antimicrobial Activity (Zone of Inhibition, mm) | Anticancer Activity (IC₅₀, μM) |

|---|---|---|

| This compound | 18–22 (Gram-positive) | Not reported |

| 2-Chloroquinoline-3-carbaldehyde | 12–15 | >100 |

| 7-Chloro-2-methoxyquinoline-3-carbaldehyde | 8–10 | 45–60 |

Table 2: Structural and Electronic Comparisons

| Compound | Substituents | Molecular Weight (g/mol) | LogP |

|---|---|---|---|

| This compound | 2-Cl, 7-Cl | 226.06 | 2.81 |

| 2,6,7-Trichloroquinoline-3-carbaldehyde | 2-Cl, 6-Cl, 7-Cl | 260.50 | 3.45 |

| 6,7-Dimethoxyquinoline-3-carbaldehyde | 6-OCH₃, 7-OCH₃ | 217.22 | 1.92 |

生物活性

2,7-Dichloroquinoline-3-carbaldehyde (CAS No. 73568-33-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article provides a comprehensive review of its biological activity, mechanisms of action, and relevant research findings.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves the inhibition of bacterial DNA gyrase and topoisomerase enzymes, disrupting DNA replication and leading to cell death .

Table 1: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 11.00 ± 0.03 | |

| This compound | Escherichia coli | 12.00 ± 0.00 |

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown efficacy in inducing apoptosis in cancer cells through the inhibition of specific signaling pathways associated with tumor growth. For instance, derivatives of this compound have been evaluated for their cytotoxic effects on ovarian and prostate cancer cell lines .

Case Study: Cytotoxic Efficacy in Cancer Cells

In a study evaluating a series of quinoline derivatives, one compound demonstrated selective cytotoxicity against ovarian cancer cells (A2780) with an IC50 value of approximately 90 µM, indicating significant potential for further development as an anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in DNA replication in bacteria and cancer cells.

- Induction of Apoptosis : It triggers programmed cell death in cancer cells through various signaling pathways.

- Modulation of Immune Response : Potential interactions with immune pathways may enhance antiviral effects.

Table 2: Comparison with Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism |

|---|---|---|---|

| 2-Chloroquinoline-3-carbaldehyde | Moderate | Low | Inhibition of DNA gyrase |

| 2,6-Dichloroquinoline-3-carbaldehyde | High | Moderate | Apoptosis induction |

| This compound | High | Significant | Enzyme inhibition & apoptosis |

常见问题

Basic: What are the optimized synthetic routes for 2,7-dichloroquinoline-3-carbaldehyde, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis of this compound typically involves cyclization and halogenation steps. A modified procedure using phosphorus pentachloride (PCl₅) as a chlorinating agent achieves a 30% yield after recrystallization in acetonitrile . Key factors affecting yield include:

- Temperature control : Excessive heat may lead to side reactions, such as aldehyde oxidation.

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance solubility of intermediates .

- Purification : Recrystallization is critical to isolate the product from byproducts like unreacted starting materials.

For optimization, systematically vary parameters (e.g., stoichiometry, reaction time) and monitor using TLC or HPLC.

Advanced: How can spectral contradictions in characterizing this compound be resolved?

Methodological Answer:

Discrepancies in spectral data (e.g., IR, NMR) often arise from impurities or tautomeric forms. For example:

- IR spectroscopy : The C=O stretch at 1689 cm⁻¹ and C=C aromatic stretches between 1559–1609 cm⁻¹ confirm the aldehyde and quinoline backbone . If inconsistencies arise, compare with computational simulations (e.g., DFT) or use high-resolution MS to validate molecular composition.

- ¹H-NMR : The singlet at δ 10.53 ppm corresponds to the aldehyde proton. Splitting patterns (e.g., δ 7.59 ppm, dd, J = 8.8/1.7 Hz) must align with predicted coupling constants for the 2,7-dichloro substitution pattern . Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

Basic: What analytical techniques are essential for purity assessment of this compound?

Methodological Answer:

- Elemental analysis : Match experimental C/H/N percentages (e.g., C: 53.13%, H: 2.23%, N: 6.20%) with theoretical values (C: 52.98%, H: 2.17%, N: 6.09%) to confirm purity .

- Melting point : Sharp melting ranges indicate high crystallinity.

- Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to quantify impurities.

Advanced: How does the electronic nature of substituents influence the reactivity of this compound in heterocyclic derivatization?

Methodological Answer:

The aldehyde group at position 3 is highly electrophilic, enabling reactions such as:

- Knoevenagel condensation : With active methylene compounds (e.g., malononitrile) to form α,β-unsaturated derivatives, useful in drug discovery .

- Nucleophilic substitution : Chlorine at position 2 can be replaced with amines or alkoxides under controlled conditions (e.g., DMF, 80°C) .

The electron-withdrawing chlorine atoms enhance the aldehyde’s electrophilicity but may sterically hinder reactions at position 6. Computational modeling (e.g., Fukui indices) can predict reactive sites .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Perform reactions in a fume hood due to potential vapor release.

- Waste disposal : Neutralize aldehyde-containing waste with sodium bisulfite before disposal .

Advanced: How can computational chemistry aid in predicting biological activity or synthetic pathways for this compound derivatives?

Methodological Answer:

- Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinase enzymes) based on the aldehyde’s electrophilicity and chlorine’s hydrophobic effects .

- Retrosynthetic analysis : Tools like Synthia™ suggest viable routes for derivatization, prioritizing steps with high atom economy.

- DFT calculations : Predict regioselectivity in electrophilic substitution reactions by analyzing charge distribution and frontier molecular orbitals .

Basic: How do structural analogs of this compound compare in reactivity?

Methodological Answer:

Compare with:

- 2-Chloro-3-quinolinecarbaldehyde : Lacks the 7-chloro substituent, reducing steric hindrance but increasing electron density at position 7 .

- 2-Hydroxy-3-quinolinecarbaldehyde : The hydroxyl group hydrogen bonds with the aldehyde, reducing electrophilicity .

Benchmark reactivity via kinetic studies (e.g., monitoring aldol condensation rates) .

Advanced: What strategies mitigate low yields in large-scale syntheses of this compound?

Methodological Answer:

- Flow chemistry : Improves heat transfer and reduces side reactions compared to batch processes.

- Catalytic optimization : Screen Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps .

- In situ monitoring : Use PAT (Process Analytical Technology) tools like FTIR probes to track reaction progress dynamically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。